molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No.: B1301775
CAS No.: 344-14-9
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • δ 3.85 ppm (s, 6H, OCH₃)
    • δ 5.31 ppm (d, JHF = 48.0 Hz, 1H, CHF).
  • ¹⁹F NMR (CDCl₃): δ -195.73 ppm (d, JHF = 48.0 Hz).
  • ¹³C NMR (CDCl₃):
    • δ 164.39 ppm (d, ²JCF = 24.0 Hz, C=O)
    • δ 85.19 ppm (d, ¹JCF = 197.2 Hz, C-F)
    • δ 53.48 ppm (s, OCH₃).

Infrared (IR) Spectroscopy

Key absorption bands:

  • 2962 cm⁻¹ (C-H stretch)
  • 1748 cm⁻¹ (C=O stretch)
  • 1206 cm⁻¹ (C-F stretch).

Mass Spectrometry (MS)

  • Exact mass : 150.0328 g/mol.
  • Fragmentation :
    • m/z 150 ([M]⁺, 3%)
    • m/z 119 ([M-OCH₃]⁺, 42%)
    • m/z 59 ([COOCH₃]⁺, 100%).

Thermodynamic Properties and Phase Behavior

Property Value Conditions Source
Boiling point 140.3 ± 20.0°C 760 mmHg
111–112°C 45 mmHg
Density 1.2 ± 0.1 g/cm³ 25°C
Refractive index 1.4032 20°C
Vapor pressure 6.2 ± 0.3 mmHg 25°C

The compound is a colorless to off-white liquid at room temperature. Phase transitions (e.g., melting point) are not well-documented, likely due to its liquid state under standard conditions.

Solubility Profile and Partition Coefficients

This compound is miscible with polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) and moderately soluble in water. Its lipophilicity is characterized by:

  • logP : -0.45
  • logD (pH 7): Approximately -0.45 (no ionizable groups).
Solvent Solubility Source
Methanol Fully miscible
Ethyl acetate Fully miscible
Water Moderate

Reactivity Patterns in Protic/Aprotic Media

Protic Media

  • Hydrolysis : Undergoes ester hydrolysis under acidic or basic conditions, yielding fluoromalonic acid.
  • Hydrogen bonding : The fluorine atom enhances electrophilicity of adjacent carbonyl groups, accelerating nucleophilic attacks.

Aprotic Media

  • Michael addition : Reacts with acrylonitrile in the presence of bases (e.g., DBU) to form β-cyanoethyl derivatives.
  • Transesterification : Exchanges methyl ester groups with higher alcohols under catalytic conditions.

Reactivity summary :

Condition Reaction Example Source
Basic (MeOH) Nucleophilic substitution Synthesis of fluorolactams
DBU/MeCN Michael addition Formation of cyanoethyl adducts
Pd catalysis Cross-coupling Arylation with aryl halides

Properties

IUPAC Name

dimethyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXHZSXYHFBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371844
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-14-9
Record name DIMETHYL FLUOROMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl fluoromalonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl fluoromalonate is typically synthesized through the direct fluorination of dimethyl malonate. One common method involves dissolving dimethyl malonate and copper(II) nitrate in acetonitrile, cooling the mixture to 0–5°C, and introducing fluorine gas into the reaction mixture . The reaction is carried out under nitrogen atmosphere and yields this compound with high purity and yield .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of fluorine gas and appropriate catalysts to ensure high efficiency and yield. The reaction conditions are optimized to minimize waste and environmental impact, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Dimethyl fluoromalonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Condensation Reactions: Catalysts such as acids or bases are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while condensation reactions can produce complex fluorinated compounds .

Scientific Research Applications

Chemical Synthesis and Methodologies

The synthesis of dimethyl fluoromalonate has been explored through several methodologies:

  • Direct Fluorination : One prominent method involves the selective direct fluorination of dimethyl malonate using fluorine gas. This approach has been optimized to achieve high yields and selectivity, demonstrating an atom economy favorable compared to multi-step processes. For instance, a study reported a 97% yield with 95% purity when using 1.1 equivalents of fluorine gas under controlled conditions .
  • Electrophilic Fluorination : Electrophilic fluorination methods have also been developed for the synthesis of this compound. These methods utilize various reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively into malonate derivatives .
  • Catalytic Methods : Recent advancements include palladium-catalyzed asymmetric allylations employing dimethyl 2-fluoromalonate, yielding monofluorinated products with high enantioselectivity . This highlights its potential in producing chiral compounds essential for pharmaceuticals.

Applications in Pharmaceutical Chemistry

This compound is increasingly recognized for its role in pharmaceutical chemistry due to its ability to introduce fluorine into biologically active compounds:

  • Fluorinated Heterocycles : The compound can be used to synthesize various heterocyclic structures that are crucial in drug discovery. For example, reactions involving this compound with nitrogen dinucleophiles have led to the formation of pyrimidine derivatives, which are key intermediates in the synthesis of antifungal agents like Fluoxastrobin .
  • Polyketide Synthesis : Recent research has demonstrated the potential for site-selective incorporation of fluorine into complex polyketides using engineered enzymes that utilize fluoromalonyl-CoA as an extender unit. This method allows for the production of regioselectively fluorinated natural products .

Case Study 1: Synthesis of Pyrimidine Derivatives

A study showcased the reaction between crude diethyl fluoromalonate and formamidine, yielding 5-fluoro-4,6-dihydroxypyrimidine with a yield comparable to traditional methods (64% yield). This demonstrates the utility of this compound-derived products in synthesizing important pharmaceutical intermediates .

Case Study 2: Asymmetric Synthesis

In another case, palladium-catalyzed asymmetric allylations using dimethyl 2-fluoromalonate resulted in high yields and enantioselectivity for monofluorinated allylic compounds. This method illustrates how this compound can facilitate the creation of complex chiral molecules essential for drug development .

Mechanism of Action

The mechanism of action of dimethyl fluoromalonate involves its ability to participate in various chemical reactions due to its active fluoromethylene group. This group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific context and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl Fluoromalonate (C₇H₁₁FO₄)

  • Synthesis: Produced via direct fluorination of diethyl malonate, yielding ~64% crude product (~95% purity) with unoptimized procedures. Requires recrystallization for further use .
  • Applications: Used in synthesizing 5-fluoro-4,6-dihydroxypyrimidine, a precursor to Fluoxastrobin. Reacts efficiently with formamidine but shows slower enolization kinetics compared to dimethyl derivatives, leading to side products like 3,3-difluoromalonate .
  • Advantages/Disadvantages: Higher molecular weight reduces atom economy compared to dimethyl analogs. Ethyl esters generate more waste, making methyl esters preferable for green chemistry .

Dimethyl Dichloromalonate (C₅H₆Cl₂O₄)

  • Structure and Properties: Molecular weight 201.005; lacks fluorine’s electronegative effects. Used in non-fluorinated synthetic routes, such as chlorination reactions .
  • Applications: Primarily employed in non-biological contexts (e.g., polymer intermediates).

Magnesium Benzyl Fluoromalonate

  • Role in Synthesis : Generated from dimethyl fluoromalonate for FMK production. Reacts with Boc-protected glutamine derivatives to form fluorescent probes for enzyme studies .

Key Data Tables

Table 2. Physicochemical Properties

Compound Molecular Weight Boiling Point Solubility Crystallization
This compound 162.11 Not reported Acetonitrile Room temperature
Diethyl fluoromalonate 192.16 Not reported Ethanol, DCM Requires recrystallization
Dimethyl dichloromalonate 201.005 220°C Non-polar solvents Not reported

Biological Activity

Dimethyl fluoromalonate (DFM) is a fluorinated compound with significant potential in organic synthesis and pharmaceutical applications. Its unique chemical properties, particularly the presence of fluorine, enhance its biological activity and reactivity compared to non-fluorinated analogs. This article explores the biological activity of DFM, detailing its synthesis, applications, and relevant case studies.

This compound is synthesized through the selective fluorination of dimethyl malonate. Recent studies have demonstrated efficient methods for synthesizing DFM, achieving high yields and purity levels. For instance, a study reported a yield of 97% with a purity of 95% using a catalytic approach with fluorine gas . The reaction mechanism involves the introduction of fluorine into the malonate structure, which significantly alters its reactivity.

Table 1: Synthesis Parameters for this compound

MethodYield (%)Purity (%)Catalyst Used
Direct fluorination979510% catalyst
Continuous flow microreactor93n/aCopper nitrate
Halex reaction9995Not specified

Biological Activity

The biological activity of DFM is primarily attributed to its ability to participate in various chemical reactions that lead to biologically active compounds. Fluorinated compounds like DFM often exhibit enhanced metabolic stability and bioactivity due to the electronegative nature of fluorine, which can influence binding interactions with biological targets.

Applications in Drug Development

  • Fluorinated Heterocycles : DFM can be used to synthesize multifunctional fluorinated heterocycles. For example, it has been reacted with nitrogen dinucleophiles to produce pyrimidine derivatives, which are crucial intermediates in drug synthesis .
  • Polyketide Synthesis : In engineered systems, DFM has been utilized as a precursor for polyketide biosynthesis. Studies have shown that incorporating fluoromalonyl-CoA into polyketide production pathways can enhance selectivity and yield of desired products .
  • Anticancer Agents : Research indicates that DFM derivatives are being explored as potential anticancer agents. The incorporation of fluorine into drug candidates can improve their pharmacokinetic properties, making them more effective against cancer cells .

Case Study 1: Synthesis of Pyrimidine Derivatives

In one notable study, crude diethyl fluoromalonate was reacted with formamidine to yield 5-fluoro-4,6-dihydroxypyrimidine, an intermediate in the synthesis of Fluoxastrobin, a fungicide. The reaction achieved a yield of 64%, demonstrating the utility of DFM in agricultural chemistry .

Case Study 2: Polyketide Production

Another study focused on engineering the enzyme DszAT to selectively incorporate fluoromalonyl-CoA into polyketides. The engineered enzyme showed improved selectivity for fluorinated products compared to wild-type variants, highlighting the potential for DFM in biocatalysis and natural product synthesis .

Q & A

Q. What are the standard synthetic routes for dimethyl fluoromalonate, and how do reaction conditions influence yield and purity?

this compound is synthesized via direct fluorination of dimethyl malonate using fluorine gas (F₂) catalyzed by copper nitrate in acetonitrile. This method achieves 97% yield with high purity (95%) after fractional distillation. Key parameters include:

  • Catalyst loading : 10% Cu(NO₃)₂ optimizes selectivity for monofluorination .
  • Solvent : Acetonitrile (1.5 M concentration) enhances reaction control and minimizes side products like 2,2-difluoromalonate .
  • Temperature : Room-temperature crystallization simplifies purification .

Table 1 : Comparison of Reaction Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading10% Cu(NO₃)₂9795
Solvent Concentration1.5 M MeCN95–9790–95
Scale50 g9795

Q. What safety precautions are critical when handling this compound?

  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
  • Handling : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and eye protection due to its H314 hazard classification (causes severe skin burns) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the fluorine substituent in this compound influence its reactivity compared to non-fluorinated analogs?

The fluorine atom increases electrophilicity at the α-carbon, enhancing its utility in nucleophilic substitutions (e.g., Michael additions). This is attributed to fluorine’s strong electron-withdrawing effect, which polarizes the malonate ester group, improving reactivity in C–C bond-forming reactions .

Advanced Research Questions

Q. What strategies mitigate the formation of 2,2-difluoromalonate byproducts during synthesis?

  • Kinetic Control : Shorter reaction times and lower F₂ equivalents (1.1 eq.) favor monofluorination by reducing over-fluorination .
  • Catalyst Tuning : Copper nitrate suppresses enolization pathways that lead to difluorinated byproducts .
  • Solvent Optimization : High dielectric solvents (e.g., MeCN) stabilize transition states for selective monofluorination .

Q. How can this compound be used to synthesize enantiopure fluorolactam derivatives?

A combined chemical-enzymatic approach enables asymmetric synthesis:

  • Step 1 : Fluoromalonate ester undergoes Michael addition with acrylonitrile (90% yield) .
  • Step 2 : Enzymatic amidase reactions (e.g., Candida antarctica lipase B) resolve racemic mixtures, achieving >98% enantiomeric excess (ee) . Application Example : Fluorolactams serve as precursors to kinase inhibitors (e.g., SYK inhibitors) in medicinal chemistry .

Q. What analytical techniques are essential for characterizing this compound and its reaction intermediates?

  • 19F NMR : Detects fluorinated byproducts (e.g., difluoromalonate) with ppm shifts distinguishing mono-/di-substitution .
  • GC-MS : Monitors reaction progress and purity, with retention times calibrated against authentic standards .
  • X-ray Crystallography : Resolves stereochemistry in fluorinated intermediates .

Q. How do solvent dielectric constants impact electrophilic fluorination selectivity?

High dielectric solvents (e.g., ε = 37.5 for MeCN) stabilize charged intermediates, reducing side reactions. Comparative studies show MeCN improves monofluorination selectivity by >20% versus low-ε solvents like THF (ε = 7.5) .

Methodological Guidance

Designing Experiments to Optimize Fluoromalonate-Based Reactions

  • DoE (Design of Experiments) : Vary catalyst loading (5–15%), F₂ equivalents (1.0–1.5 eq.), and solvent polarity to map reaction landscapes .
  • Green Metrics : Calculate mass intensity (MI = 9 for 50 g scale) and atom economy (82% for this compound) to assess sustainability .

Interpreting Contradictory Data in Fluorination Studies
Discrepancies in yield or selectivity often arise from:

  • Trace Moisture : Hydrolyzes F₂, reducing effective fluorinating agent concentration .
  • Catalyst Deactivation : Copper nitrate degrades under prolonged heating; use fresh batches for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethyl fluoromalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl fluoromalonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.